molecular formula C23H22O5 B8637962 1,5-Bis(4-(2,3-epoxypropyloxy)phenyl)penta-1,4-dien-3-one CAS No. 60618-05-5

1,5-Bis(4-(2,3-epoxypropyloxy)phenyl)penta-1,4-dien-3-one

Cat. No. B8637962
CAS No.: 60618-05-5
M. Wt: 378.4 g/mol
InChI Key: IRSZHSGBVKNAAI-UHFFFAOYSA-N
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Patent
US04282353

Procedure details

p-Glycidyloxybenzaldehyde (80 g; prepared according to Method B) in acetone (13 g) and ethanol (80 g) was added over 1 hour to a stirred solution of sodium hydroxide (9 g) in a mixture of water (90 g) and ethanol (80 g), keeping the temperature at 25° to 30° C. On complete addition the mixture was stirred at 25° to 30° C. for a further hour, then filtered. The residue was dissolved in epichlorohydrin (400 ml), washed at 60° C. with 5% aqueous sodium hydrogen sulfate (100 ml), then with water (200 ml). The solution was dried over anhydrous magnesium sulfate and evaporated under reduced pressure to give 1,5-bis(p-glycidyloxyphenyl)-1,4-pentadien-3-one. The yield was 58 g (68% of theoretical yield) and the product had an epoxide content of 4.5 equivalents/kg (theoretical value 5.29 equivalents/kg). On recrystallisation from ethanol the epoxide content of the product was 5.18 equivalents/kg. This product was shown to be identical with an authentic sample of 1,5-bis(p-glycidyloxyphenyl)-1,4-pentadien-3-one by gel permeation chromatography and by NMR, UV, and IR spectral analysis.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][C:7]=1OC)[CH:2]1[O:4][CH2:3]1.[OH-:16].[Na+].[CH3:18][C:19]([CH3:21])=[O:20]>O.C(O)C>[CH2:18]([O:16][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH:18][C:19](=[O:20])[CH:21]=[CH:10][C:9]2[CH:8]=[CH:7][C:6]([O:5][CH2:1][CH:2]3[O:4][CH2:3]3)=[CH:13][CH:12]=2)=[CH:8][CH:7]=1)[CH:19]1[O:20][CH2:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C1CO1)OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
90 g
Type
solvent
Smiles
O
Name
Quantity
80 g
Type
solvent
Smiles
C(C)O
Name
Quantity
80 g
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 25° to 30° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° to 30° C
ADDITION
Type
ADDITION
Details
On complete addition the mixture
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in epichlorohydrin (400 ml)
WASH
Type
WASH
Details
washed at 60° C. with 5% aqueous sodium hydrogen sulfate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)OCC1CO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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